molecular formula C12H20O2 B8007080 Ethyl bicyclo[6.1.0]nonane-9-carboxylate CAS No. 72258-12-9

Ethyl bicyclo[6.1.0]nonane-9-carboxylate

Cat. No.: B8007080
CAS No.: 72258-12-9
M. Wt: 196.29 g/mol
InChI Key: BBJMEKIKLYMPDH-UHFFFAOYSA-N
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Description

Ethyl bicyclo[6.1.0]nonane-9-carboxylate is a chemical compound with the molecular formula C12H20O2. It is a bicyclic ester that features a unique structural framework, making it an interesting subject for chemical research and applications. This compound is often used in synthetic chemistry due to its reactivity and potential for forming complex molecular architectures.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl bicyclo[6.1.0]nonane-9-carboxylate can be synthesized through a multi-step process starting from 1,5-cyclooctadiene. The synthetic route involves the following steps :

    Monobromination: 1,5-cyclooctadiene is monobrominated in chloroform at -70°C.

    Cyclopropanation: The monobrominated product undergoes cyclopropanation with ethyl diazoacetate in the presence of copper sulfate as a catalyst.

    Bis-dehydrobromination: The resulting dibrominated compound is treated with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to afford the desired bicyclic ester.

Industrial Production Methods

In an industrial setting, this compound can be produced by esterifying bicyclo[6.1.0]nonane-9-carboxylic acid with ethanol under acidic conditions and heating . This method is scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl bicyclo[6.1.0]nonane-9-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) is commonly used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Bicyclo[6.1.0]nonane-9-carboxylic acid or aldehyde derivatives.

    Reduction: Bicyclo[6.1.0]nonane-9-methanol.

    Substitution: Various substituted bicyclo[6.1.0]nonane derivatives.

Scientific Research Applications

Ethyl bicyclo[6.1.0]nonane-9-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are explored for their potential biological activities.

    Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl bicyclo[6.1.0]nonane-9-carboxylate involves its reactivity due to the strained bicyclic structure. This strain makes the compound more reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Ethyl bicyclo[6.1.0]nonane-9-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its ester functionality and the specific reactivity it imparts, making it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

ethyl bicyclo[6.1.0]nonane-9-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-2-14-12(13)11-9-7-5-3-4-6-8-10(9)11/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJMEKIKLYMPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40509688
Record name Ethyl bicyclo[6.1.0]nonane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72258-12-9
Record name Ethyl bicyclo[6.1.0]nonane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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